molecular formula C20H22N6O5S B11055779 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B11055779
M. Wt: 458.5 g/mol
InChI Key: SRJRQZVAJKSCCH-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of amino, dimethoxyphenyl, and nitrophenyl groups further enhances its reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE involves multiple steps, typically starting with the formation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketonesIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-AMINO-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,4-DIMETHYL-6-NITROPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and associated functional groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate certain biochemical processes .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and compounds with similar functional groups. For example:

    1,2,4-Triazole: A simpler triazole derivative with similar stability and reactivity.

    2-(4-Amino-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-(2,4-dimethylphenyl)acetamide: A compound with a similar structure but lacking the dimethoxy and nitro groups.

Properties

Molecular Formula

C20H22N6O5S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C20H22N6O5S/c1-11-7-12(2)18(14(8-11)26(28)29)22-17(27)10-32-20-24-23-19(25(20)21)13-5-6-15(30-3)16(9-13)31-4/h5-9H,10,21H2,1-4H3,(H,22,27)

InChI Key

SRJRQZVAJKSCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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